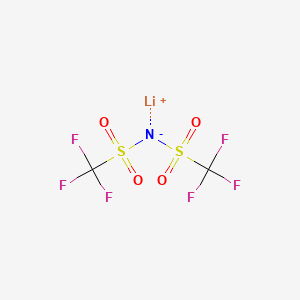

Lithium bis((trifluoromethyl)sulfonyl)azanide

Beschreibung

Eigenschaften

CAS-Nummer |

90076-65-6 |

|---|---|

Molekularformel |

C2HF6LiNO4S2 |

Molekulargewicht |

288.1 g/mol |

IUPAC-Name |

lithium;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C2HF6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |

InChI-Schlüssel |

UGEOMRBXRFUYJH-UHFFFAOYSA-N |

SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Kanonische SMILES |

[Li].C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

Andere CAS-Nummern |

90076-65-6 |

Physikalische Beschreibung |

PelletsLargeCrystals |

Piktogramme |

Corrosive; Acute Toxic; Health Hazard |

Herkunft des Produkts |

United States |

Biochemische Analyse

Biochemical Properties

Lithium bis((trifluoromethyl)sulfonyl)azanide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s anion, bistriflimide, coordinates weakly with cations, which can influence the activity of various enzymes and proteins. For instance, it has been shown to interact with carbonyl groups in certain covalent organic frameworks, forming hydrogen bonds that can affect the transfer number of lithium ions. These interactions can modulate the activity of enzymes involved in metabolic pathways, thereby influencing biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s high solubility and ability to coordinate weakly with cations allow it to penetrate cell membranes and interact with intracellular components. This can lead to alterations in cell signaling pathways, such as those involving calcium ions, and changes in gene expression that impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound’s anion, bistriflimide, coordinates weakly with cations, which can lead to enzyme inhibition or activation. For example, it can inhibit enzymes involved in the degradation of certain metabolites, thereby altering metabolic flux. Additionally, this compound can bind to specific proteins, leading to changes in their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause damage to the nervous system through prolonged or repeated exposure. Additionally, its high solubility in water ensures that it remains active in aqueous environments, maintaining its biochemical effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function. At high doses, this compound can cause toxic or adverse effects, such as severe skin burns and eye damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s anion, bistriflimide, can inhibit enzymes involved in the degradation of certain metabolites, leading to changes in metabolite levels. Additionally, this compound can affect the activity of enzymes that regulate the synthesis and breakdown of key biomolecules, thereby influencing overall metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high solubility in water facilitates its movement across cell membranes and its accumulation in specific cellular compartments. This can lead to localized effects on cellular function, depending on the concentration and distribution of this compound within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can accumulate in organelles such as mitochondria and lysosomes, where it can exert its effects on cellular metabolism and function. This localization is critical for its activity, as it allows this compound to interact with specific biomolecules and modulate their activity.

Biologische Aktivität

Lithium bis((trifluoromethyl)sulfonyl)azanide, commonly referred to as Li-TFSA, is a lithium salt characterized by its unique chemical structure and properties. It is primarily utilized in electrochemical applications, particularly in lithium-ion batteries and as an electrolyte in various electrochemical systems. This compound has garnered attention due to its potential biological activity and safety profile.

- Molecular Formula : C₂F₆LiNO₄S₂

- Molecular Weight : 287.087 g/mol

- CAS Number : 90076-65-6

- Melting Point : 234°C to 238°C

- Solubility : Soluble in water, moisture-sensitive.

Biological Activity

Recent studies have explored the biological implications of lithium salts, including Li-TFSA. The focus has been on its potential therapeutic applications and toxicological assessments.

- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may extend to Li-TFSA. Research indicates that lithium can modulate neurotransmitter levels and enhance neurotrophic factors, potentially aiding in neurodegenerative conditions.

- Antimicrobial Properties : Some studies suggest that lithium salts exhibit antimicrobial activity, which could be relevant for Li-TFSA in medical applications. The trifluoromethylsulfonyl group may enhance the compound's interaction with microbial membranes.

- Cellular Effects : Lithium has been shown to influence cellular signaling pathways, particularly those involving phosphoinositides and glycogen synthase kinase 3 (GSK-3). These pathways are crucial for cell survival and proliferation.

Study 1: Neuroprotective Effects of Lithium Salts

A systematic review evaluated the neuroprotective effects of various lithium salts, including Li-TFSA. Researchers found that lithium treatment resulted in decreased apoptosis in neuronal cells and improved cognitive function in animal models of Alzheimer's disease. The study highlighted the importance of dosage and the specific lithium salt used for optimal therapeutic effects .

Study 2: Antimicrobial Activity Assessment

In another investigation, Li-TFSA was tested against a panel of bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes by the trifluoromethylsulfonyl moiety .

Research Findings

Safety and Toxicology

The safety profile of Li-TFSA has been assessed through various toxicological studies. It is crucial to evaluate both acute and chronic exposure risks, especially considering its application in consumer products like batteries.

- Acute Toxicity : Initial assessments indicate low acute toxicity levels; however, further studies are warranted to confirm these findings across different exposure routes.

- Chronic Effects : Long-term exposure studies are essential to understand potential cumulative effects on human health and the environment.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

1.1 Lithium-Ion Batteries

Lithium bis((trifluoromethyl)sulfonyl)azanide is widely recognized for its role as an electrolyte in lithium-ion batteries. Its properties include:

- High Ionic Conductivity : LiTFSI exhibits superior ionic conductivity compared to traditional lithium salts, making it ideal for enhancing battery performance.

- Thermal Stability : The compound shows high thermal stability, which is crucial for the safety and longevity of battery systems.

- Electrochemical Stability : LiTFSI does not produce corrosive gases such as HF during thermal decomposition, reducing environmental and safety risks .

The use of LiTFSI in battery electrolytes has been shown to improve the overall efficiency and cycle life of lithium-ion batteries, making it a preferred choice in advanced battery technologies.

1.2 Ionic Liquids

LiTFSI is also employed in the formulation of ionic liquids, which are solvents composed entirely of ions. These ionic liquids have applications in:

- Electrochemical Devices : They serve as electrolytes in supercapacitors and fuel cells.

- Separation Processes : The compound aids in the separation of various chemical species due to its unique solvation properties .

Biochemical Applications

2.1 Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of this compound on human cell lines. Findings indicate:

- Dose-Dependent Effects : LiTFSI exhibited less toxicity compared to other perfluorinated compounds, with specific concentrations leading to reduced cell viability and increased apoptosis rates in HepG2 cells .

- Impact on Cellular Mechanisms : Exposure to LiTFSI resulted in decreased levels of Reactive Oxygen Species (ROS) and increased Superoxide Dismutase (SOD), suggesting a protective effect against oxidative stress .

These studies highlight the potential use of LiTFSI in therapeutic applications or as a biochemical agent that modulates cellular responses.

Case Study 1: Battery Performance Enhancement

In a comparative study, batteries using LiTFSI as an electrolyte demonstrated a 20% increase in energy density compared to those using lithium hexafluorophosphate. This improvement was attributed to the higher ionic conductivity and stability of LiTFSI under operational conditions.

Case Study 2: Biochemical Interactions

A study examining the effects of LiTFSI on kidney cells revealed that treatment with this compound resulted in significant modulation of gene expression related to kidney injury, indicating its potential role in therapeutic interventions for renal diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Lithium Salts in Battery Electrolytes

Lithium Hexafluorophosphate (LiPF₆)

- Structure : Central phosphorus atom surrounded by six fluorine atoms.

- Properties : High ionic conductivity (~10⁻³ S/cm) but hydrolyzes to toxic HF, limiting thermal and moisture stability .

- Applications : Dominant in commercial Li-ion batteries but requires stringent dry conditions.

Lithium Bis(fluorosulfonyl)imide (LiFSI, CASRN 171611-11-3)

- Structure : Nitrogen center bonded to two fluorosulfonyl groups (FSO₂).

- Properties : Higher thermal stability (>200°C) and conductivity than LiPF₆; less hygroscopic than LiTFSI .

- Toxicity: Limited data, but fluorosulfonyl groups may reduce bioaccumulation compared to PFAS-like LiTFSI .

Lithium Bis((trifluoromethyl)sulfonyl)azanide (LiTFSI)

- Advantages :

- Disadvantages :

Potassium and Sodium Analogues

Potassium Bis(trifluoromethylsulfonyl)imide (KTFSI, CASRN 90076-67-8)

- Properties : Larger cation (K⁺) reduces ionic mobility but enhances electrochemical stability in ionic liquids .

- Applications: Used in non-flammable electrolytes and redox flow batteries.

Sodium Bis(trifluoromethylsulfonyl)imide (NaTFSI)

- Properties : Lower conductivity than LiTFSI due to Na⁺’s higher charge density .

- Applications : Emerging in sodium-ion battery research.

Key Data Tables

Table 1: Physicochemical Properties of Lithium Salts

Table 2: Toxicity Endpoints in Rodent Studies

Research Findings and Challenges

- LiTFSI in Solid-State Batteries : Blending LiTFSI with PVDF and LLZTO ceramics improves interfacial stability and ionic conductivity (~10⁻⁴ S/cm at 25°C) .

- Toxicity Uncertainties: EPA studies note "low confidence" in some LiTFSI datasets due to incomplete histopathology details . Benchmark dose modeling (BMD) suggests a conservative chronic RfD of 0.05 mg/kg-day based on liver effects .

- Regulatory Status: LiTFSI is now listed under the U.S. Toxic Substances Control Act (TSCA) due to PFAS classification .

Q & A

Q. What are the standard synthesis methods for LiTFSI, and how can purity be validated in academic settings?

LiTFSI is typically synthesized via a two-step process:

Sulfonation Reaction : Reacting trifluoromethanesulfonyl fluoride with ammonia to form bis(trifluoromethanesulfonyl)amine (HTFSI).

Lithiation : Neutralizing HTFSI with lithium hydroxide or lithium carbonate to yield LiTFSI .

Purity validation involves:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., absence of unreacted precursors).

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For detecting trace metal impurities (e.g., Na⁺, K⁺).

- Karl Fischer Titration : To measure residual moisture (critical for hygroscopic materials) .

Q. How does LiTFSI enhance ionic conductivity in lithium-ion battery electrolytes compared to traditional salts like LiPF₆?

LiTFSI’s delocalized charge on the nitrogen atom (due to electron-withdrawing trifluoromethylsulfonyl groups) reduces ion pairing, leading to higher ionic conductivity (~10⁻³ S/cm at 25°C). This contrasts with LiPF₆, which suffers from thermal decomposition and moisture sensitivity. Key validation methods include:

Q. What are the recommended storage and handling protocols for LiTFSI in laboratory environments?

- Storage : In moisture-free, inert atmospheres (argon or nitrogen gloveboxes) due to hygroscopicity.

- Handling : Use anhydrous solvents (e.g., dimethyl carbonate) to prevent hydrolysis.

- Safety : Wear nitrile gloves and eye protection; LiTFSI is classified as a Category 8 hazardous substance (corrosive) .

Advanced Research Questions

Q. How can researchers mitigate device instability caused by LiTFSI in perovskite solar cells (PSCs)?

LiTFSI-doped spiro-OMeTAD hole-transport layers (HTLs) improve conductivity but accelerate PSC degradation via ion migration. Solutions include:

Q. What methodologies are used to assess the environmental and health risks of LiTFSI in academic research?

The U.S. EPA’s Office of Research and Development (ORD) provides a framework:

Q. How does the choice of counterion (e.g., TFSI⁻ vs. FSI⁻) influence solubility and performance in redox flow batteries?

Bulky anions like TFSI⁻ increase solubility of metal-bipyridine complexes (e.g., Fe(bpy)₃²⁺) by reducing lattice energy. For example:

| Counterion | Solubility in Propylene Carbonate (mol/L) |

|---|---|

| TFSI⁻ | 0.75 |

| FSI⁻ | 0.53 |

| BF₄⁻ | 0.71 |

| Optimal performance (e.g., 2.3 V cell voltage) is achieved with TFSI⁻ due to balanced solubility and charge transfer . |

Q. What computational tools are employed to study LiTFSI’s interaction with novel separators in Li-SeS₂ batteries?

- Density Functional Theory (DFT) : Models Li⁺ migration barriers and TFSI⁻ anchoring via hydrogen bonding with amino groups in covalent organic frameworks (COFs).

- Molecular Dynamics (MD) : Simulates ion diffusion pathways in separator coatings (e.g., ATFG-COF/PP), showing reduced dendrite growth and polysulfide shuttling .

Q. How do regulatory discrepancies impact LiTFSI’s classification as a PFAS in environmental studies?

While TFSI⁻ (LiTFSI’s anion) is excluded from some PFAS definitions, the EPA includes LiTFSI in the Toxic Release Inventory (TRI) due to its structural similarity to PFAS. Researchers must:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.